2-(4-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile
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Description
2-(4-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds with structural elements similar to "2-(4-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile" have been synthesized and explored for their antimicrobial activities. For instance, the synthesis of novel 1,2,4-triazole derivatives has been reported, showcasing their antimicrobial potential against various microorganisms. These compounds were synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines, followed by several steps to yield derivatives with significant antimicrobial activities (Bektaş et al., 2007).
Radioligand Applications
Carbon-11-labeled arylpiperazinylthioalkyl derivatives have been synthesized for imaging applications, particularly for positron emission tomography (PET) to target 5-HT1AR receptors. The process involves a simplified solid-phase extraction method, yielding high radiochemical purity and specific activity. Such compounds provide insights into the development of diagnostic tools for neurological conditions (Gao, Wang, & Zheng, 2012).
Structural and Spectroscopic Characterization
Detailed structural and spectroscopic characterization of similar compounds has been undertaken to explore their potential as chemotherapeutic agents. Quantum chemical calculations, including density functional theory (DFT) analyses, have been utilized to understand the energy, geometrical structure, and vibrational wavenumbers of these compounds. Such studies provide a foundation for developing novel therapeutic agents with optimized properties for drug design and discovery (El-Emam et al., 2012).
Anticancer Properties
The exploration of benzimidazole derivatives bearing 1,2,4-triazole for their anti-cancer properties has been conducted, focusing on their mechanism of action against cancer cells. Through density functional theory and molecular docking studies, these compounds have been shown to possess potential anti-cancer activity, highlighting the significance of structural modifications to enhance therapeutic efficacy (Karayel, 2021).
properties
IUPAC Name |
2-(4-methoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-26-15-6-4-14(5-7-15)18-22-16(13-21)20(27-18)24-10-8-23(9-11-24)19(25)17-3-2-12-28-17/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBFMYSMZWTAGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CS4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.